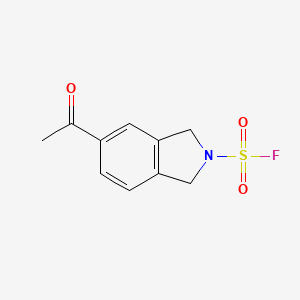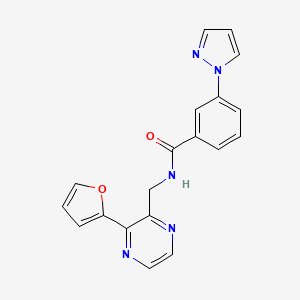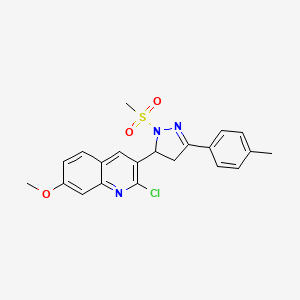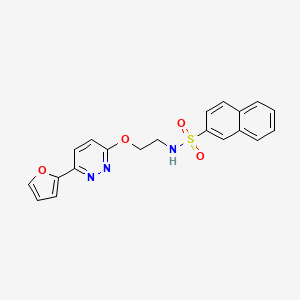![molecular formula C10H10F3NO4S B2661413 3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid CAS No. 612042-13-4](/img/structure/B2661413.png)
3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C7H6F3NO2S and a molecular weight of 225.19 . It is a solid substance at 20°C .
Molecular Structure Analysis
The molecular structure of “3-(Trifluoromethyl)benzenesulfonamide” consists of a benzene ring with a trifluoromethyl group (-CF3) and a sulfonamide group (-SO2NH2) attached .It has a density of 1.5±0.1 g/cm3, a boiling point of 314.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid, focusing on six unique fields:
Pharmaceutical Development
3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid is a valuable compound in pharmaceutical research due to its unique chemical structure. The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development. Researchers are exploring its potential as a scaffold for designing new drugs targeting various diseases, including cancer, inflammation, and infectious diseases .
Biochemical Research
In biochemical research, this compound is used as a probe to study enzyme interactions and protein-ligand binding. The trifluoromethyl group provides a distinct spectroscopic signature, allowing researchers to track the compound’s behavior in biological systems. This application is crucial for understanding the mechanisms of enzyme catalysis and developing enzyme inhibitors .
Material Science
3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid is also utilized in material science for the synthesis of advanced materials. Its unique chemical properties make it suitable for creating polymers and coatings with enhanced thermal stability and resistance to chemical degradation. These materials have applications in electronics, aerospace, and automotive industries .
Agricultural Chemistry
In agricultural chemistry, this compound is investigated for its potential as a herbicide or pesticide. The trifluoromethyl group can enhance the efficacy and environmental stability of agrochemicals. Research is ongoing to develop new formulations that are more effective and environmentally friendly .
Environmental Science
Environmental scientists use 3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid to study the fate and transport of fluorinated compounds in the environment. Its unique properties help in tracing the pathways of fluorinated pollutants and understanding their impact on ecosystems. This research is essential for developing strategies to mitigate environmental contamination .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard or reference material for developing and validating analytical methods. Its well-defined chemical structure and stability make it an ideal candidate for calibrating instruments and ensuring the accuracy of analytical measurements. This application is critical for quality control in various industries .
Safety and Hazards
The safety data sheet for a similar compound, “3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4S/c11-10(12,13)7-2-1-3-8(6-7)19(17,18)14-5-4-9(15)16/h1-3,6,14H,4-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOHFTISYMPZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2661332.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B2661334.png)
![1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2661337.png)
![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661338.png)
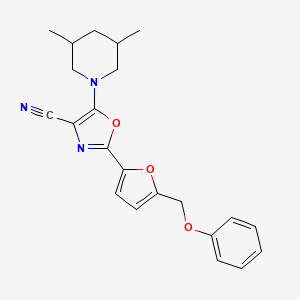
![2-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B2661343.png)
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2661344.png)
